![molecular formula C20H21O3P B12539053 Phosphinic acid, 1-naphthalenyl[(phenylmethoxy)methyl]-, ethyl ester CAS No. 653585-03-6](/img/structure/B12539053.png)
Phosphinic acid, 1-naphthalenyl[(phenylmethoxy)methyl]-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, 1-naphthalenyl[(phenylmethoxy)methyl]-, ethyl ester typically involves the reaction of 1-naphthalenyl[(phenylmethoxy)methyl]phosphinic acid with ethanol under acidic or basic conditions . The reaction can be catalyzed by various agents, including trimethylsilyl halides, to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes, where the reactants are mixed in reactors under controlled temperatures and pressures to optimize yield and purity . The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Phosphinic acid, 1-naphthalenyl[(phenylmethoxy)methyl]-, ethyl ester undergoes several types of chemical reactions, including:
Propiedades
Número CAS |
653585-03-6 |
|---|---|
Fórmula molecular |
C20H21O3P |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
1-[ethoxy(phenylmethoxymethyl)phosphoryl]naphthalene |
InChI |
InChI=1S/C20H21O3P/c1-2-23-24(21,16-22-15-17-9-4-3-5-10-17)20-14-8-12-18-11-6-7-13-19(18)20/h3-14H,2,15-16H2,1H3 |
Clave InChI |
XPGPRMIEOXIIEP-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(COCC1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


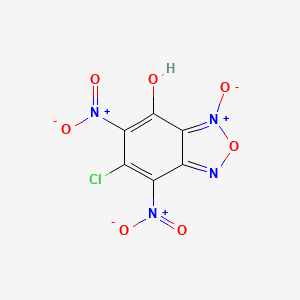
![N-{3-[Bis(carboxymethyl)amino]-2-hydroxypropyl}-N-methylglycine](/img/structure/B12538984.png)

![1,2-Benzenediamine, 4-[2,2'-bi-1H-benzimidazol]-5-yl-](/img/structure/B12539001.png)
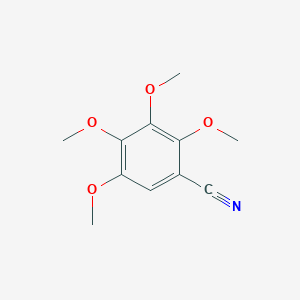


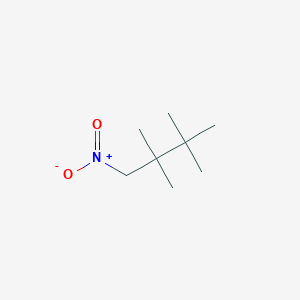
![4-[Bis(4-methylphenyl)methylidene]-5-methyl-3,4-dihydro-2H-pyrrole](/img/structure/B12539045.png)

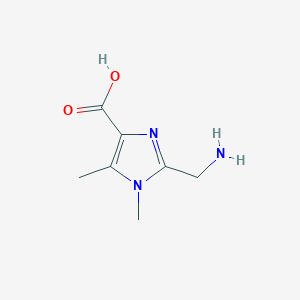

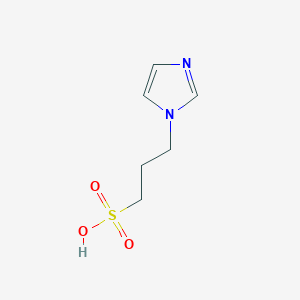
![3-Bromo-7-chloro-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12539061.png)
